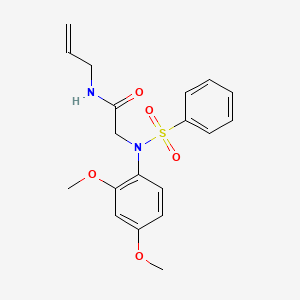
N-(3-methylphenyl)-2-quinolinecarbohydrazonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-2-quinolinecarbohydrazonamide, also known as MPQC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. MPQC belongs to the class of quinoline derivatives, which have been shown to possess various biological activities, including anticancer, antifungal, and antimicrobial properties.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-2-quinolinecarbohydrazonamide has been extensively studied for its potential as an anticancer agent. Several studies have shown that this compound exhibits cytotoxic activity against a variety of cancer cell lines, including breast, lung, liver, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable characteristic for a chemotherapeutic agent.
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)-2-quinolinecarbohydrazonamide is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme involved in DNA replication and repair. This compound may also induce cell cycle arrest and modulate the expression of various genes involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in normal cells, which is a desirable characteristic for a potential therapeutic agent. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-methylphenyl)-2-quinolinecarbohydrazonamide is its relatively simple synthesis method, which makes it a cost-effective compound for laboratory experiments. However, one limitation is the lack of clinical studies on this compound, which limits its potential as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on N-(3-methylphenyl)-2-quinolinecarbohydrazonamide. One area of interest is the development of more potent derivatives of this compound with improved anticancer activity. Another area of research is the investigation of the mechanism of action of this compound and its potential as a modulator of gene expression. Additionally, more studies are needed to evaluate the toxicity and pharmacokinetics of this compound in vivo.
Métodos De Síntesis
N-(3-methylphenyl)-2-quinolinecarbohydrazonamide can be synthesized through a multi-step reaction process, which involves the condensation of 3-methylbenzohydrazide with 2-chloroquinoline-3-carbaldehyde in the presence of a base, followed by reduction with sodium borohydride. The final product is obtained after purification through recrystallization.
Propiedades
IUPAC Name |
N-amino-N'-(3-methylphenyl)quinoline-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-12-5-4-7-14(11-12)19-17(21-18)16-10-9-13-6-2-3-8-15(13)20-16/h2-11H,18H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGXXCFFLCZONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C(C2=NC3=CC=CC=C3C=C2)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-chloro-4-methylphenyl)-4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5208848.png)

![2-(2,4-dichlorophenoxy)-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B5208865.png)
![2-[(3-chlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5208872.png)
![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5208875.png)
![ethyl 4-[(3,5-dinitro-2-pyridinyl)amino]benzoate](/img/structure/B5208889.png)
![6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5208895.png)
![ethyl 4-[4-(aminocarbonyl)-1-piperidinyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5208900.png)
![4-(2-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5208902.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-oxo-1-piperidinyl)butanamide](/img/structure/B5208905.png)
![4-butoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5208911.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-phenoxybutanamide](/img/structure/B5208919.png)